Ethyl 5-ethyl-1H-indole-2-carboxylate
Description
Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry Research
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in drug discovery and natural product synthesis. benthamdirect.comresearchgate.net Its prevalence is a testament to its ability to interact with diverse biological targets. nih.govmdpi.com For over a century, the indole structure has been a source of inspiration for chemists, leading to the development of numerous synthetic methodologies for its functionalization. nih.gov
Indole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. nih.govmdpi.comijpsr.comresearchgate.netbio-connect.nl This broad range of biological functions has made them central to the development of numerous therapeutic agents. nih.govnih.gov Commercially successful drugs containing the indole moiety, such as indomethacin (B1671933) and vincristine, underscore the therapeutic importance of this heterocyclic system. benthamdirect.comnih.gov The versatility of the indole ring allows for the introduction of various substituents, which can significantly modulate the biological activity of the resulting compounds, paving the way for the discovery of novel drugs with enhanced efficacy. mdpi.com The continuous exploration of indole chemistry is driven by the quest for new medicines to address significant healthcare challenges. nih.gov
The development of new synthetic routes to functionalized indoles is a major focus in organic chemistry. nih.gov Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and regioselective modification of the indole core. acs.orgnih.govrsc.org These advanced synthetic methods provide efficient access to complex molecular architectures that are valuable in medicinal chemistry. acs.org
Overview of Ethyl Indole-2-carboxylate (B1230498) as a Key Synthetic Intermediate for Advanced Chemical Structures
Ethyl indole-2-carboxylate is a valuable and versatile starting material for the synthesis of more complex indole derivatives. orgsyn.orgmdpi.comresearchgate.net Its structure, featuring a reactive ester group at the C2 position and a modifiable nitrogen atom, allows for a variety of chemical transformations. mdpi.comresearchgate.net The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated to yield the parent indole. orgsyn.org
One of the primary uses of ethyl indole-2-carboxylate is as a scaffold for building intricate molecular frameworks. The nitrogen of the indole ring can be readily alkylated under basic conditions. mdpi.comresearchgate.net For instance, reaction with alkyl halides in the presence of a base like potassium hydroxide (B78521) in acetone (B3395972) allows for the introduction of various alkyl groups at the N1 position. mdpi.comresearchgate.net
Furthermore, the ester group can be converted into other functional groups. Hydrazinolysis of ethyl indole-2-carboxylate yields indol-2-carbohydrazide, which serves as a precursor for the synthesis of heterocyclic systems like thiazoles. mdpi.comresearchgate.net The indole ring itself can undergo electrophilic substitution, typically at the C3 position. orgsyn.org
Several classic named reactions are employed for the synthesis of the indole-2-carboxylate core, including the Reissert and Fischer indole syntheses. The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic ester. wikipedia.orgchemeurope.comakjournals.com The Fischer indole synthesis, a widely used method, involves the reaction of a phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. byjus.comjk-sci.comtestbook.comnumberanalytics.comwikipedia.org More modern approaches, such as the Hegedus indole synthesis, utilize palladium catalysis for the cyclization of ortho-alkenyl anilines. wikipedia.orgthieme-connect.comthieme-connect.com
The utility of ethyl indole-2-carboxylate as a synthetic intermediate is demonstrated by its use in the preparation of a wide range of biologically active molecules, including:
CRTH2 receptor antagonists sigmaaldrich.com
Indoleamine 2,3-dioxygenase (IDO) inhibitors sigmaaldrich.com
Cannabinoid CB1 receptor antagonists sigmaaldrich.com
Inhibitors of p38 MAP kinase sigmaaldrich.com
The ability to functionalize both the nitrogen and the carboxylic acid group, as well as the indole ring itself, makes ethyl indole-2-carboxylate a cornerstone for the synthesis of diverse and complex chemical structures. clockss.org
Research Context and Future Perspectives Pertaining to Ethyl 5-ethyl-1H-indole-2-carboxylate
This compound is a specific derivative within the vast family of indole compounds. Its structure is characterized by an ethyl group at the C5 position of the benzene ring and an ethyl ester at the C2 position of the pyrrole ring. While research on this exact molecule is not as extensive as for the parent ethyl indole-2-carboxylate, its synthesis and potential applications can be inferred from established indole chemistry.
The synthesis of 5-substituted indole-2-carboxylates often starts from appropriately substituted anilines or by functionalization of the pre-formed indole ring. For instance, a common strategy involves the halogenation of ethyl indole-2-carboxylate, followed by cross-coupling reactions to introduce various substituents at the C5 position. A two-step procedure for preparing ethyl 5-iodo-1H-indole-2-carboxylate involves a regioselective C3, C5-bis-iodination followed by a zinc-mediated dehalogenation at the C3 position. tandfonline.com This 5-iodo derivative is a versatile intermediate for introducing diverse groups via metal-catalyzed cross-coupling reactions. tandfonline.com
The physical and chemical properties of related compounds provide insight into what can be expected for this compound. For example, the related compound 5-ethyl-1H-indole-2-carboxylic acid has a molecular formula of C11H11NO2. nih.gov
Table 1: Physicochemical Properties of Related Indole Derivatives
| Compound Name | Molecular Formula | Melting Point (°C) |
|---|---|---|
| Ethyl indole-2-carboxylate | C11H11NO2 | 122-125 sigmaaldrich.com |
| Ethyl 5-hydroxyindole-2-carboxylate | C11H11NO3 | Not specified nist.gov |
| Ethyl 5-nitro-1H-indole-2-carboxylate | Not specified | Not specified nih.gov |
| Ethyl 2-methylindole-5-carboxylate | C12H13NO2 | 125.5-127 orgsyn.org |
Future research on this compound will likely focus on its incorporation into larger molecules with potential biological activity. The presence of the 5-ethyl group may influence the compound's lipophilicity and steric interactions with biological targets, potentially leading to unique pharmacological profiles. As synthetic methodologies for the regioselective functionalization of indoles continue to advance, more efficient routes to this and other specifically substituted indoles will become available, facilitating their exploration in drug discovery programs. The development of novel HIV-1 integrase strand transfer inhibitors based on indole-2-carboxylic acid derivatives highlights the ongoing interest in this class of compounds for therapeutic applications. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-ethyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-9-5-6-11-10(7-9)8-12(14-11)13(15)16-4-2/h5-8,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAHRSSJFSVBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190537 | |
| Record name | 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester | |
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Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37033-94-6 | |
| Record name | Ethyl 5-ethyl-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37033-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester | |
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| Record name | 37033-94-6 | |
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| Record name | 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
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| Record name | ETHYL 5-ETHYL-2-INDOLECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NWP61DPJ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Chemical Transformations and Derivatization of Ethyl 5 Ethyl 1h Indole 2 Carboxylate
Reactivity of the Ester Moiety
The ester functional group at the 2-position of the indole (B1671886) ring is a primary site for chemical modification. Common transformations include hydrolysis, transesterification, and conversion to hydrazides, which are precursors to other heterocyclic systems.
Alkaline Hydrolysis to Indole-2-carboxylic Acids
The conversion of ethyl 5-ethyl-1H-indole-2-carboxylate to its corresponding carboxylic acid, 5-ethyl-1H-indole-2-carboxylic acid, is efficiently achieved through alkaline hydrolysis. orgsyn.org This reaction is typically carried out by heating the ester in the presence of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in an aqueous or alcoholic solvent system. orgsyn.orgmdpi.com The process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate, precipitating the desired carboxylic acid. orgsyn.org
This hydrolysis is a fundamental step, as the resulting carboxylic acid is a key intermediate for further synthetic applications, including decarboxylation to the corresponding indole or the synthesis of various amide derivatives. orgsyn.org
Table 1: Conditions for Alkaline Hydrolysis
| Starting Material | Reagents | Solvent | Conditions | Product |
|---|---|---|---|---|
| This compound | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | Ethanol/Water | Reflux | 5-ethyl-1H-indole-2-carboxylic acid |
Transesterification Reactions
Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from an alcohol. masterorganicchemistry.com This reaction can be performed under either acidic or basic conditions. masterorganicchemistry.com In the context of this compound, transesterification is notably observed as a competing reaction during other base-catalyzed processes. For instance, the use of sodium methoxide (B1231860) (NaOMe) in methanol (B129727), often intended for N-alkylation, can instead lead to the formation of mthis compound. mdpi.com
The reaction proceeds via a nucleophilic acyl substitution mechanism. Under basic conditions, an alkoxide (e.g., methoxide) attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses, eliminating the original ethoxide group. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol corresponding to the desired ester is typically used as the solvent. masterorganicchemistry.com
Table 2: Example of a Transesterification Reaction
| Starting Material | Reagents | Solvent | Conditions | Product |
|---|---|---|---|---|
| This compound | Sodium Methoxide (NaOMe) | Methanol | Room Temperature or Reflux | Mthis compound |
Hydrazinolysis and Subsequent Reactions to Form Indole-2-carbohydrazides
The ester group of this compound can be readily converted into a carbohydrazide (B1668358) moiety through hydrazinolysis. This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol, under reflux conditions. mdpi.comresearchgate.net The resulting 5-ethyl-1H-indole-2-carbohydrazide is a stable, crystalline solid. researchgate.net
This carbohydrazide is a valuable synthetic intermediate. Its terminal amino group can react with various electrophiles, particularly aldehydes and ketones, to form stable hydrazone derivatives. researchgate.netresearchgate.net These hydrazones can then be used as precursors for the synthesis of a wide array of heterocyclic compounds, such as pyridazines and thiazoles. mdpi.comnih.gov
Table 3: Synthesis and a Representative Reaction of 5-ethyl-1H-indole-2-carbohydrazide
| Reaction | Starting Material | Reagents | Solvent | Product |
|---|---|---|---|---|
| Hydrazinolysis | This compound | Hydrazine Hydrate | Ethanol | 5-ethyl-1H-indole-2-carbohydrazide |
| Hydrazone Formation | 5-ethyl-1H-indole-2-carbohydrazide | Aromatic Aldehyde (e.g., Benzaldehyde) | Ethanol with Acetic Acid catalyst | N'-(Arylmethylene)-5-ethyl-1H-indole-2-carbohydrazide |
Electrophilic Aromatic Substitution on the Indole Ring System
The indole ring is an electron-rich aromatic system susceptible to electrophilic attack. The 3-position is the most nucleophilic and, therefore, the most common site for substitution. orgsyn.org
Vilsmeier-Haack Formylation at the 3-position
The Vilsmeier-Haack reaction is a classic and highly efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. organic-chemistry.orgsemanticscholar.org For this compound, this reaction selectively occurs at the 3-position of the indole nucleus. The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃). slideshare.netsid.ir
The resulting electrophile, a chloroiminium ion, is attacked by the electron-rich C3 position of the indole. Subsequent hydrolysis of the intermediate iminium salt furnishes the desired ethyl 3-formyl-5-ethyl-1H-indole-2-carboxylate. nih.gov This 3-formyl derivative is a crucial building block for synthesizing more complex heterocyclic structures fused to the indole core, such as pyridazino[4,5-b]indoles. nih.gov
Table 4: Vilsmeier-Haack Formylation Reaction
| Starting Material | Reagents | Conditions | Product |
|---|---|---|---|
| This compound | Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Cooling (e.g., 0-10°C), followed by aqueous workup | Ethyl 3-formyl-5-ethyl-1H-indole-2-carboxylate |
Acylation and Alkylation Strategies on the Indole Core
Beyond formylation, other acylation and alkylation reactions can be directed at the indole core of this compound.
Acylation: Friedel-Crafts acylation provides a method for introducing acyl groups. masterorganicchemistry.com Interestingly, while the 3-position is electronically favored, studies on the parent ethyl indole-2-carboxylate (B1230498) have shown that acylation can be directed to the C-5 position under certain Friedel-Crafts conditions, particularly with more reactive acyl chlorides. clockss.org This regioselectivity is influenced by the strength of the Lewis acid and the reactivity of the acylating agent. clockss.org For this compound, which already bears a substituent at the 5-position, acylation would be expected to occur at other available positions on the benzene (B151609) ring or at the highly reactive 3-position.
Alkylation: Alkylation can occur on the indole nitrogen (N-alkylation). A common method involves treating the indole with an alkyl halide in the presence of a base. Successful N-alkylation of ethyl indole-2-carboxylate has been achieved using aqueous potassium hydroxide in acetone (B3395972). mdpi.comresearchgate.net This method allows for the introduction of various alkyl or benzyl (B1604629) groups onto the indole nitrogen, yielding compounds like ethyl 1-alkyl-5-ethyl-1H-indole-2-carboxylates. This strategy is often employed to protect the indole nitrogen or to modulate the biological activity of the resulting molecule.
Table 5: Representative Acylation and Alkylation Reactions
| Reaction Type | Starting Material | Reagents | Typical Site of Reaction | Potential Product |
|---|---|---|---|---|
| N-Alkylation | This compound | Alkyl Halide (e.g., Benzyl Bromide), aq. KOH, Acetone | N-1 | Ethyl 1-benzyl-5-ethyl-1H-indole-2-carboxylate |
| C-Acylation | This compound | Acyl Chloride, Lewis Acid (e.g., AlCl₃) | C-3 | Ethyl 3-acyl-5-ethyl-1H-indole-2-carboxylate |
Modifications at the Indole Nitrogen (N1-position)
The nitrogen atom at the 1-position of the indole ring in this compound is a key site for chemical modification. Deprotonation of the N-H group, typically with a base, generates an indolide anion that can readily react with various electrophiles. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives. Care must be taken during these reactions to avoid unintended hydrolysis of the ethyl ester at the C2-position. mdpi.com
N-Alkylation
N-alkylation is a common transformation for modifying the indole core. The reaction generally involves treating the indole with a base to generate the nucleophilic indolide, followed by the addition of an alkylating agent.
A successful method for the N-alkylation of the parent ethyl indole-2-carboxylate involves the use of aqueous potassium hydroxide (KOH) in acetone. mdpi.comresearchgate.net This system allows for controlled alkylation. For instance, reaction with various alkyl halides, such as allyl bromide, benzyl bromide, and amyl bromide, in the presence of aqueous KOH in acetone at room temperature, yields the corresponding N-alkylated esters. mdpi.comresearchgate.net The reaction with more reactive halides like allyl and benzyl bromide is typically complete within a few hours, while less reactive ones like amyl bromide may require longer reaction times. mdpi.com Another effective method involves using potassium hydroxide as the base in dimethyl sulfoxide (B87167) (DMSO) for reactions with alkyl halides like methyl iodide.
Alkylation can also be achieved with functionalized alkylating agents. For example, reacting the indole with ethyl bromoacetate (B1195939) in the presence of potassium carbonate (K₂CO₃) leads to the formation of ethyl 1-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate. clockss.org Furthermore, activated glycerol (B35011) carbonates, such as tosyl glycerol carbonate (TGC), have been used as alkylating agents in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) to yield N-glycerylated indoles. nih.gov
Table 1: N-Alkylation of Ethyl Indole-2-carboxylate Derivatives
| Alkylating Agent | Base/Solvent | Product | Reference |
|---|---|---|---|
| Allyl Bromide | aq. KOH / Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | mdpi.com |
| Benzyl Bromide | aq. KOH / Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | mdpi.com |
| Amyl Bromide | aq. KOH / Acetone | Ethyl 1-pentyl-1H-indole-2-carboxylate | mdpi.com |
| Methyl Iodide | KOH / DMSO | Ethyl 1-methyl-1H-indole-2-carboxylate | |
| Ethyl Bromoacetate | K₂CO₃ / DMF | Diethyl 1H,1'H-[1,1'-biindole]-2,2'-dicarboxylate | clockss.org |
| Tosyl Glycerol Carbonate (TGC) | Cs₂CO₃ / DMF | Ethyl 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-indole-2-carboxylate | nih.gov |
N-Acylation
Acylation at the N1-position introduces an acyl group, which can serve as a protecting group or a precursor for further transformations. A standard procedure for N-acetylation involves reacting the indole with acetic anhydride (B1165640). clockss.orgnih.gov For instance, heating ethyl indole-2-carboxylate with acetic anhydride can yield the N-acetyl derivative. clockss.org
Further Derivatization of Functionalized this compound Intermediates
The functional groups introduced at the N1-position, as well as the inherent ester group at C2, provide multiple handles for subsequent chemical transformations, leading to a wide array of complex heterocyclic structures.
One common follow-up reaction is the hydrolysis of the C2-ester. N-alkylated ethyl indole-2-carboxylates can be readily hydrolyzed to their corresponding carboxylic acids. mdpi.com This is often achieved by increasing the amount of aqueous KOH used in the initial alkylation step and heating the reaction mixture, providing a direct route from the N-H indole to the N-alkylated indole-2-carboxylic acid without isolating the ester intermediate. mdpi.comresearchgate.net
A more elaborate transformation involves the conversion of the C2-ester into a carbohydrazide. Hydrazinolysis of N-substituted or unsubstituted ethyl indole-2-carboxylates with hydrazine hydrate yields the corresponding indol-2-carbohydrazide. mdpi.comresearchgate.net This versatile intermediate can then be condensed with various aldehydes and ketones to form hydrazones. mdpi.com
A multi-step synthetic sequence starting from N-glycerylated indoles has been developed to construct fused heterocyclic systems. nih.gov The intermediate, ethyl 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-5-substituted-1H-indole-2-carboxylate, undergoes reaction with KOH in ethanol. nih.gov This step results in both the opening of the dioxolanone ring and the hydrolysis of the ethyl ester to afford a 1-(2,3-dihydroxypropyl)-1H-indole-2-carboxylic acid intermediate. nih.gov Subsequent intramolecular Fischer–Speier esterification of this dihydroxy acid, using a catalytic amount of p-toluenesulfonic acid in refluxing toluene, leads to the formation of 3-(hydroxymethyl)-3,4-dihydro-1H- mdpi.comnih.govoxazino[4,3-a]indol-1-ones in excellent yields. nih.gov This fused oxazino-indole scaffold can be further diversified. For example, the hydroxyl group at the 3-position can be converted into various ethers, thioethers, or amines, while the C10-position of the indole ring system can be halogenated, formylated, or arylated. nih.gov
Table 2: Examples of Further Derivatization Reactions
| Starting Intermediate | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Ethyl 1-allyl-1H-indole-2-carboxylate | aq. KOH, Reflux | 1-Allyl-1H-indole-2-carboxylic acid | mdpi.com |
| Ethyl 1H-indole-2-carboxylate | Hydrazine Hydrate | 1H-Indole-2-carbohydrazide | mdpi.com |
| Ethyl 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-indole-2-carboxylate | 1. KOH / Ethanol; 2. p-TsOH / Toluene, Reflux | 3-(Hydroxymethyl)-3,4-dihydro-1H- mdpi.comnih.govoxazino[4,3-a]indol-1-one | nih.gov |
Structure Activity Relationship Sar Studies of Indole 2 Carboxylate Derivatives in Biological Systems
Methodological Approaches in SAR Investigations
SAR investigations employ a multifaceted approach combining chemical synthesis, biological evaluation, and computational modeling to build a comprehensive understanding of a compound's activity. mdpi.com
Chemical Synthesis: The process begins with the design and synthesis of a series of analogue compounds where specific parts of the parent molecule are systematically varied. nih.govnih.gov For indole-2-carboxylates, this often involves the Fischer indole (B1671886) synthesis or modifications of pre-existing indole-2-carboxylic acids. nih.gov Key synthetic steps include the esterification of the carboxylic acid group and the introduction of various substituents on the indole nitrogen and the benzene (B151609) ring through reactions like the Buchwald–Hartwig or Suzuki–Miyaura cross-coupling. nih.govnih.gov
Biological Evaluation: Once synthesized, the derivatives are subjected to a battery of biological assays to determine their activity. These can range from in vitro enzyme inhibition assays, such as those targeting HIV integrase, indoleamine 2,3-dioxygenase (IDO1), or cholinesterases, to cell-based assays evaluating cytotoxicity against cancer cell lines. nih.govnih.govrsc.orgnih.gov These evaluations provide quantitative data, such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which are crucial for comparing the potency of the derivatives. nih.govnih.gov
Computational Modeling: To rationalize the experimental findings, computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are employed. nih.govnih.gov Molecular docking predicts the binding mode of a ligand within the active site of a target protein, offering insights into key interactions like hydrogen bonds and π-π stacking. nih.govmdpi.com QSAR develops mathematical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. ijpsr.commdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding further drug design. ijpsi.org
Impact of Substituents on Biological Activities
The biological profile of an indole-2-carboxylate (B1230498) derivative is highly dependent on the nature and position of its substituents. The ester group at position 2, the substituent on the indole nitrogen (N1), and the groups on the benzene ring all play critical roles.
The ester group at the C2 position of the indole ring is a key functional group that significantly influences the molecule's properties and interactions. In many cases, indole-2-carboxylic acids are the active compounds, particularly as inhibitors of metal-dependent enzymes like HIV integrase. rsc.org The indole nucleus and the C2 carboxyl group can chelate with magnesium ions (Mg²⁺) in the enzyme's active site. nih.govrsc.orgmdpi.com
The corresponding esters, such as ethyl or methyl esters, often serve as intermediates in the synthesis of the final carboxylic acid derivatives. researchgate.netnih.gov However, the ester form can also be crucial for activity. For instance, uncharged ester groups may facilitate the compound's ability to reach its site of action, which might be a hydrophobic pocket within a protein. nih.gov In some SAR studies, the analysis includes compounds obtained from the saponification (hydrolysis) of methyl ester intermediates, highlighting the direct comparison between the ester and the corresponding carboxylic acid to gauge the impact on activity. nih.govacs.org The conversion of the ester to a carboxamide is another synthetic strategy that has been explored, leading to derivatives with a range of biological activities, including enzyme inhibition. researchgate.net
Table 1: Role of C2-Position Group in Biological Activity
| Group at C2-Position | Observed Role / Activity | Example Target Class | Reference |
|---|---|---|---|
| Carboxylic Acid | Acts as a metal-chelating group, essential for binding to metalloenzymes. | HIV Integrase | rsc.orgmdpi.com |
| Ethyl/Methyl Ester | Often serves as a synthetic precursor; can act as a prodrug or facilitate entry into hydrophobic pockets. | HIV Fusion Inhibitors | nih.govacs.org |
| Carboxamide | Leads to potent enzyme inhibitors with diverse pharmacological properties. | Various Enzymes (Anticancer, Antimalarial) | researchgate.net |
Modification at the N1 position of the indole ring is a common strategy to modulate the pharmacological effects of indole derivatives. The substituent at this position can profoundly influence the compound's functional activity, potency, and selectivity.
For example, studies on naltrindole (B39905) (NTI) derivatives targeting the δ opioid receptor showed that the nature of the N-substituent could convert the compound from a full inverse agonist to a full agonist. nih.gov The introduction of different groups, such as N-alkyl, N-acyl, and N-sulfonamide moieties, resulted in a wide spectrum of functional activities. nih.gov Similarly, research on indole-3-carbinol (B1674136) (I3C) derivatives for cancer treatment revealed that N-alkoxy substitutions led to a significant increase in antiproliferative efficacy, with the effect being enhanced by increasing the carbon chain length of the N-alkoxy group. nih.gov These findings underscore the critical role of the N-substituent in defining the interaction with the biological target and the resulting downstream signaling. nih.govnih.gov
Substituents on the fused benzene ring of the indole core can dramatically impact biological activity by influencing the molecule's electronic properties, lipophilicity, and steric profile. The position and nature of these substituents are key determinants of efficacy and selectivity.
Substitution at C6: The C6 position has also been identified as crucial for activity in several contexts. The introduction of a halogenated benzene ring at C6 of an indole-2-carboxylic acid derivative was shown to enhance binding to viral DNA, improving its potency as an HIV-1 integrase inhibitor. nih.govrsc.org Furthermore, a series of 6-acetamido-indole-2-carboxylic acid derivatives were identified as potent dual inhibitors of the enzymes IDO1 and TDO, which are targets for cancer immunotherapy. nih.govsci-hub.se
Substitution at C7: While less commonly explored than C5, substitution at the C7 position can also influence biological outcomes. For instance, the presence of a halogen at C7 is reported to impact the cytotoxic activity of potential anticancer agents. mdpi.com
While specific data on a 5-ethyl substituent is sparse in the reviewed literature, the general principles of SAR suggest that an ethyl group at this position would increase the lipophilicity and steric bulk of the molecule compared to hydrogen. This could enhance binding to hydrophobic pockets but might also introduce steric clashes, depending on the topology of the target site. The electronic effect of an ethyl group is weakly electron-donating, which could also subtly modulate the reactivity and interactions of the indole ring system.
Table 2: Impact of Benzene Ring Substitution on Indole Derivative Activity
| Position | Substituent Type | Observed Effect | Target Class | Reference |
|---|---|---|---|---|
| C5 | Halogen (F, Br) | Increased potency | Serotonin Transporter (SERT) | nih.gov |
| C5 | Linkage to another indole | Reduced activity compared to C6 linkage | HIV Fusion | nih.gov |
| C6 | Halogenated benzene | Enhanced binding and potency | HIV Integrase | nih.govrsc.org |
| C6 | Acetamido group | Potent dual inhibition | IDO1/TDO Enzymes | nih.govsci-hub.se |
| C7 | Halogen | Affects cytotoxicity | Anticancer | mdpi.com |
Correlation of Theoretical Molecular Descriptors with Biological Outcomes
Quantitative Structure-Activity Relationship (QSAR) is a powerful computational tool used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr This is achieved by calculating various molecular descriptors, which are numerical values that characterize the physicochemical, topological, and electronic properties of a molecule. ijpsi.orgdergipark.org.tr
The goal of a QSAR study is to develop a predictive model that can explain the variance in biological activity based on these descriptors. ijpsr.comijpsi.org For indole derivatives, various QSAR studies have been successfully conducted. For example, a 2D-QSAR study on indole derivatives as COX-2 inhibitors found that alignment-independent descriptors and physicochemical parameters like negative potential surface area and hydrophobic surface area contributed significantly to the biological activity. ijpsr.com Another study on indole derivatives as antioxidants used 2D-QSAR modeling to recommend the most promising candidates for synthesis and in vitro testing. mdpi.com
The statistical robustness of a QSAR model is assessed using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A high q² value (typically > 0.5) indicates that the model has good predictive power. ijpsi.org By identifying the key molecular descriptors that govern biological activity, QSAR provides valuable insights for the rational design and optimization of new, more potent compounds. ijpsr.com
Computational Chemistry and Molecular Modeling of Ethyl 5 Ethyl 1h Indole 2 Carboxylate Derivatives
Molecular Docking Studies for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as an Ethyl 5-ethyl-1H-indole-2-carboxylate derivative, might interact with a biological target, typically a protein receptor.
Molecular docking simulations are instrumental in predicting the binding affinity between a ligand and its target protein, often expressed as a docking score in kcal/mol. This score provides a quantitative estimate of the strength of the interaction, with lower (more negative) values indicating a more favorable binding. For instance, in studies involving indole (B1671886) derivatives as potential inhibitors for targets like the 3C-like protease (3CLpro) of SARS-CoV, docking scores are a key metric for initial screening. nih.gov While direct docking data for this compound is not extensively published, studies on analogous indole-2-carboxamides and indole-2-carboxylic acid derivatives against HIV-1 integrase have demonstrated the utility of this approach. nih.govnih.gov In one such study, the docking score for a lead compound was found to be -7.79 kcal/mol, highlighting its potential, although it missed some key binding interactions. nih.gov The binding affinity is crucial as it correlates with the inhibitory concentration (IC50) of the compound; a stronger binding affinity often translates to a lower IC50 value and higher potency. nih.gov
| Indole Derivative Class | Protein Target | Representative Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| N-substituted Isatin/Indole Derivatives | SARS-CoV 3CLpro | Not specified | nih.gov |
| Indole-2-carboxylic acid Derivatives | HIV-1 Integrase | Not specified | nih.govnih.gov |
| Indole-2-carboxamide Derivatives | c-Met Kinase | -7.79 | nih.gov |
Beyond just predicting binding energy, molecular docking elucidates the specific molecular interactions that stabilize the ligand-protein complex. This includes identifying hydrogen bonds, hydrophobic interactions, pi-stacking, and halogen bonds. For example, in the active site of HIV-1 integrase, the indole core and the C2 carboxyl group of indole-2-carboxylic acid derivatives have been shown to chelate with two crucial Mg2+ ions. nih.gov Similarly, studies on indole derivatives targeting the c-Met kinase have revealed that the 5-haloindole moiety can insert into a hydrophobic pocket, forming stacking interactions with residues like Phe699 and hydrogen bonds with Asp831. nih.gov The identification of these critical amino acid residues and the characterization of the binding pocket are vital for structure-based drug design, allowing for modifications to the ligand to enhance these interactions and improve biological activity. nih.govnih.gov
| Indole Derivative Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Indole-2-carboxylic acid | HIV-1 Integrase | Mg2+ ions | Chelation | nih.gov |
| 5-chloroindole carboxamides | c-Met Kinase | Phe1047, Phe918, Phe921 | Stacking/Hydrophobic | nih.gov |
| 5-haloindole carboxamides | c-Met Kinase | Phe699, Leu820, Asp831 | Stacking, Pi-H, H-bond | nih.gov |
| 5-haloindole carboxamides | c-Met Kinase | Leu764, Thr766 | Halogen bond | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
For indole derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various biological targets. nih.goveurjchem.com These models are typically generated using multiple linear regression (MLR) or other machine learning algorithms. eurjchem.com A series of compounds with known biological activities (e.g., pIC50 values) is used to train the model, which is then validated using internal and external sets of compounds. A robust QSAR model, characterized by high values for the coefficient of determination (R²) and cross-validated R² (Q²), can be used to predict the activity of new, unsynthesized derivatives. eurjchem.com For instance, a QSAR study on benzofuran (B130515) and indole derivatives as histone lysine (B10760008) methyl transferase (HKMT) inhibitors resulted in a highly predictive model with an R² of 0.9328 and an external R² of 0.929, demonstrating its reliability for designing new potential inhibitors. eurjchem.com
| Parameter | Value | Description |
|---|---|---|
| R² | 0.9328 | Coefficient of determination (goodness of fit) |
| Q²LOO | 0.9212 | Leave-one-out cross-validation coefficient (robustness) |
| Q²LMO | 0.9187 | Leave-many-out cross-validation coefficient (stability) |
| R²ext | 0.929 | External validation coefficient (predictive power) |
Data derived from a study on HKMT inhibitors. eurjchem.com
Density Functional Theory (DFT) and Quantum Chemical Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is used to calculate various properties of indole derivatives with high accuracy.
Studies on the parent compound, Ethyl indole-2-carboxylate (B1230498), using DFT with the B3LYP/6-311++G(d,p) basis set have provided detailed insights into its molecular geometry. ijrar.org For example, the C10-O11 bond length of the carboxyl group is calculated to be 1.216 Å, confirming its double bond character, while the adjacent C2-C10 bond is longer (1.465 Å) due to the electron-withdrawing nature of the carboxylic group. ijrar.org Analysis of the bond angles around the C2 atom indicates sp2 hybridization. ijrar.org Furthermore, calculations on related molecules like 5-methoxy-1H-indole-2-carboxylic acid have been used to analyze intermolecular interactions, such as the formation of cyclic dimers through hydrogen bonds, which are then confirmed by experimental data from X-ray diffraction and infrared spectroscopy. mdpi.com These fundamental calculations of optimized geometry, vibrational frequencies, and electronic properties like the HOMO-LUMO gap help in understanding the molecule's reactivity and stability. ijrar.org
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Description |
|---|---|---|
| Bond Length C10=O11 | 1.216 Å | Carbonyl double bond |
| Bond Length C2-C10 | 1.465 Å | Bond between indole ring and carboxyl group |
| Bond Length C4-C9 | 1.426 Å | Longest bond in the benzene (B151609) ring due to fusion |
| Bond Angle N1-C2-C3 | 109.29° | Angle within the pyrrole (B145914) ring |
Data from a quantum chemical study on Ethyl indole-2-carboxylate. ijrar.org
Analytical Methodologies for the Characterization and Quantification of Ethyl 5 Ethyl 1h Indole 2 Carboxylate in Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is fundamental to the analysis of Ethyl 5-ethyl-1H-indole-2-carboxylate, providing the means to separate the compound from impurities, reaction byproducts, and other matrix components.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the qualitative and quantitative analysis of indole (B1671886) derivatives. nih.govoup.com For this compound, reversed-phase HPLC is typically the method of choice. This approach allows for the effective separation of the compound based on its polarity.
A typical HPLC system for analyzing this compound would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous solvent (often with a formic acid modifier to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile. mdpi.com Detection is commonly performed using an ultraviolet (UV) detector, as the indole scaffold possesses a strong chromophore; a characteristic detection wavelength for similar indole alkaloids is 280 nm. oup.commdpi.com
Method validation for quantitative purposes involves assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov For purity assessment, the peak area percentage of the main compound relative to the total area of all detected peaks is calculated. For instance, the purity of various indole-2-carboxylate (B1230498) derivatives has been successfully determined to be greater than 96-99% using HPLC analysis. rsc.org
Table 1: Representative HPLC Parameters for Analysis of Indole Esters
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Methanol and 0.1% Formic Acid in Water mdpi.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm mdpi.com |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govresearchgate.net While this compound itself has a relatively high boiling point, GC-MS can be employed for its analysis, particularly for identifying volatile impurities or after derivatization to increase its volatility. The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, which provides information about the mass-to-charge ratio of ionized fragments. oup.com
In a typical GC-MS analysis of indole compounds, a capillary column such as a DB-1 or HP-5MS is used. oup.comnotulaebotanicae.ro The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through the column. notulaebotanicae.ro The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. notulaebotanicae.ro The mass spectrometer commonly uses electron impact (EI) ionization at 70 eV, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for identification by comparison with mass spectral libraries like the NIST database. oup.comnih.gov
Immuno-chemical Analytical Methods for Indole Derivatives
Immuno-chemical analytical methods leverage the high specificity of antibody-antigen interactions to detect and quantify molecules, including various indole derivatives. These techniques are valued for their potential sensitivity and high throughput, though their specificity can be influenced by the cross-reactivity of the antibodies with structurally similar compounds. The primary immuno-chemical methods used for the analysis of indole derivatives include Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
Radioimmunoassay (RIA)
Radioimmunoassay has been established as a sensitive method for quantifying certain indole derivatives, particularly in biological samples. This competitive immunoassay involves a specific antibody, the target indole derivative (the antigen), and a radiolabeled version of the antigen. The unlabeled antigen from a sample competes with the radiolabeled antigen for a limited number of antibody binding sites. By measuring the radioactivity of the antibody-bound antigen, the concentration of the unlabeled antigen in the sample can be determined.
Detailed research has demonstrated the application of RIA for the detection of indole-3-acetic acid (IAA) in plant extracts. nih.govnih.gov
Sensitivity : Assays have been developed to detect as little as 0.5 to 1 picomole of IAA. nih.gov
Radiotracers : Stable radiotracers, such as IAA[(125)I]tyrosine methyl ester and [(3)H]IAA methyl ester, have been successfully used in these assays. nih.gov
Validation and Limitations : The validity of RIA for IAA has been confirmed through comparison with physicochemical methods like gas chromatography-selected ion monitoring-mass spectrometry (GC-MS). nih.gov While RIA provides a reliable estimate of free IAA in samples, the presence of interfering compounds can be a significant issue, particularly when measuring ester-conjugated forms of IAA. nih.gov This often necessitates sample purification steps, such as chromatography, to remove these interfering substances before analysis to ensure accurate quantification. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is another widely used immunoassay for the detection of indole derivatives. This method typically involves an antibody or antigen immobilized on a solid surface and uses an enzyme-linked antibody for detection. The enzyme converts a substrate into a measurable signal, often a color change, which corresponds to the concentration of the target analyte.
Commercial ELISA kits are available for the analysis of various indole derivatives, such as Indole-3-Carboxaldehyde and Indoleamine-2,3-Dioxygenase (IDO). mybiosource.comcloud-clone.comelabscience.com The analytical technique for these kits is based on antibody-antigen interactions and a colorimetric detection system. mybiosource.com
Research comparing ELISA results with those from GC-MS for the quantification of indole-3-acetic acid has highlighted critical considerations for its application:
Sample Purity : It was found that obtaining reliable estimates of IAA from crude plant extracts using ELISA was not possible. nih.gov
Purification Requirement : Significant sample purification, equivalent to at least one high-performance liquid chromatographic (HPLC) step, was generally necessary before ELISA analysis to ensure accuracy. nih.gov
Validation : This underscores the recommendation that for each new type of biological sample, an independent quantitative validation, such as by GC-MS, should be performed if the use of ELISA is planned. nih.gov
The following table summarizes the characteristics of representative immuno-chemical assays for different indole derivatives based on research findings.
| Target Analyte | Assay Type | Detection Range / Sensitivity | Sample Types | Key Findings / Limitations |
| Indole-3-acetic acid (IAA) | RIA | 1-200 pmol (measuring range) | Plant Extracts | Reliable for free IAA, but base hydrolysis of extracts can release interfering substances. nih.govnih.gov |
| Indole-3-acetic acid (IAA) | ELISA | Not specified | Plant Tissues | Requires significant sample purification (e.g., HPLC) for accurate results; crude extracts are unsuitable. nih.gov |
| Indole-3-Carboxaldehyde | ELISA | Kit-dependent | Body fluids, Tissue homogenates | Based on antibody-antigen interaction with a colorimetric HRP detection system. mybiosource.com |
| Indoleamine-2,3-Dioxygenase (IDO) | ELISA | 0.156-10 ng/mL | Serum, Plasma, Tissue homogenates | A double-antibody sandwich ELISA with high sensitivity and specificity for IDO. cloud-clone.com |
Future Research Directions and Therapeutic Implications
Design and Synthesis of Novel Ethyl 5-ethyl-1H-indole-2-carboxylate Analogues with Enhanced Potency and Selectivity
The structural versatility of the indole (B1671886) ring allows for extensive modification to optimize the pharmacological profile of its derivatives. Future design and synthesis of novel analogues of this compound are centered on strategic structural modifications to enhance potency and selectivity for specific biological targets. Key synthetic strategies involve modifications at the N1, C3, and C5 positions of the indole ring, as well as transformations of the C2-carboxylate group.
One primary approach is the N-alkylation or N-arylation at the indole nitrogen (N1 position). This modification can significantly influence the compound's pharmacokinetic properties, such as absorption and metabolism, and can also provide additional interaction points with the target protein. For instance, the introduction of various substituted benzyl (B1604629) or allyl groups at the N1 position can be achieved under basic conditions, a strategy that has been successfully applied to ethyl indole-2-carboxylate (B1230498).
Another key area for modification is the C3 position. While the parent compound is unsubstituted at this position, the introduction of various side chains can lead to enhanced biological activity. Alkylation or acylation at C3 can be achieved through various synthetic methodologies, potentially leading to compounds with improved binding affinity to target enzymes or receptors.
Furthermore, diversification of the C2-ethyl carboxylate group into amides, hydrazides, or other bioisosteric replacements is a well-established strategy for generating libraries of analogues with diverse biological activities. The conversion of the ester to a carboxamide, for example, introduces a hydrogen bond donor and acceptor, which can be crucial for target interaction. Coupling of the corresponding carboxylic acid with a diverse range of amines can generate a library of indole-2-carboxamides for biological screening.
The 5-ethyl group itself can also be a point of modification, although this is less common. Exploring analogues with different alkyl chains or the introduction of other functional groups at this position could further refine the structure-activity relationship (SAR) and lead to the discovery of more potent and selective compounds. The overarching goal of these synthetic endeavors is to generate a diverse chemical library that can be screened against various biological targets to identify lead compounds with improved therapeutic potential.
Exploration of New Biological Targets and Disease Indications for Indole Derivatives
The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. benthamdirect.comingentaconnect.com This versatility opens up numerous avenues for exploring new therapeutic applications for derivatives of this compound. Current research on indole derivatives spans a broad spectrum of diseases, including cancer, infectious diseases, neurodegenerative disorders, and inflammatory conditions. mdpi.com
In the realm of oncology, indole derivatives have been shown to target several key proteins involved in cancer progression, such as protein kinases, tubulin, and DNA topoisomerase. By designing specific analogues of this compound, it may be possible to develop potent and selective inhibitors of these targets for the treatment of various cancers.
The rising threat of antibiotic resistance has spurred the search for new antimicrobial agents. Indole-based compounds have demonstrated significant antibacterial and antifungal activity, making this a promising area of investigation for novel derivatives. nih.gov Furthermore, indole derivatives have been identified as inhibitors of viral enzymes, such as HIV-1 integrase, highlighting their potential as antiviral agents.
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent another important therapeutic area. The indole nucleus is a key component of neurotransmitters like serotonin, and synthetic indole derivatives are being explored for their potential to modulate neurological pathways and provide neuroprotective effects.
Finally, the anti-inflammatory properties of indole derivatives are well-documented, with indomethacin (B1671933) being a classic example. New analogues could be designed to target key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), offering potential treatments for chronic inflammatory diseases. The exploration of these and other biological targets will continue to drive the discovery of new therapeutic indications for this versatile class of compounds.
| Therapeutic Area | Potential Biological Targets | Disease Indications |
| Oncology | Protein Kinases, Tubulin, DNA Topoisomerase, P-glycoprotein | Various Cancers |
| Infectious Diseases | Bacterial Cell Division Proteins, Fungal Enzymes, HIV-1 Integrase | Bacterial Infections, Fungal Infections, Viral Infections (e.g., HIV) |
| Neurodegenerative Disorders | Serotonin Receptors, Monoamine Oxidase (MAO) | Alzheimer's Disease, Parkinson's Disease, Depression |
| Inflammatory Diseases | Cyclooxygenases (COX-1, COX-2), Lipoxygenases (LOX) | Rheumatoid Arthritis, Inflammatory Bowel Disease |
| Metabolic Disorders | Glycogen Synthase Kinase-3β (GSK-3β) | Diabetes Mellitus |
Integration of Advanced Computational and Experimental Approaches for Streamlined Drug Discovery
The integration of computational and advanced experimental techniques has become indispensable in modern drug discovery, significantly streamlining the process of identifying and optimizing new drug candidates. For indole derivatives, including those based on this compound, these approaches play a crucial role in accelerating the discovery pipeline.
Computational Approaches:
Molecular Docking: This technique is used to predict the binding orientation of a ligand (the indole derivative) within the active site of a target protein. It helps in understanding the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. Molecular docking can be used to screen virtual libraries of indole analogues against a specific target, prioritizing compounds for synthesis and biological testing. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for a set of indole derivatives, it is possible to predict the activity of new, unsynthesized analogues and to identify the key structural features that contribute to their potency. ijpsr.com
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can be used to search for new molecules with a similar arrangement of features, potentially leading to the discovery of novel and structurally diverse indole-based compounds with the desired activity. proceedings.science
Experimental Approaches:
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target. By synthesizing a diverse library of this compound analogues, HTS can be employed to quickly identify "hits" with promising activity. nih.gov
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for weak binding to a target protein. Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent lead compound. The indole scaffold itself can be considered a fragment that can be elaborated upon using this approach.
The iterative use of these computational and experimental methods creates a synergistic cycle of design, synthesis, and testing, which can significantly reduce the time and cost associated with drug discovery and development.
| Method | Description | Application in Indole Drug Discovery |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | To identify potential binding modes of indole derivatives and to prioritize compounds for synthesis. |
| QSAR | Correlates the chemical structure of compounds with their biological activity. | To predict the activity of new indole analogues and to guide lead optimization. |
| Pharmacophore Modeling | Defines the essential 3D features of a molecule required for biological activity. | To identify novel indole-based scaffolds with the desired pharmacological profile. |
| High-Throughput Screening (HTS) | Rapidly screens large libraries of compounds for biological activity. | To identify initial "hits" from a diverse library of indole derivatives. |
Development of this compound as a Privileged Scaffold in Contemporary Medicinal Chemistry
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The indole nucleus is widely recognized as one such privileged scaffold, and by extension, this compound represents a valuable starting point for the development of a wide range of biologically active molecules. benthamdirect.comingentaconnect.com
The utility of the indole scaffold stems from its unique structural and electronic properties. The bicyclic aromatic system provides a rigid framework that can be appropriately functionalized in three dimensions to interact with various protein targets. The indole nitrogen can act as a hydrogen bond donor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions.
The indole-2-carboxylate moiety, in particular, has been identified as an effective scaffold for the design of new therapeutic agents. For example, indole-2-carboxamides have been successfully developed as agonists for the TRPV1 ion channel, which is involved in pain and inflammation. nih.gov This demonstrates the potential of this specific substitution pattern to yield potent and selective ligands.
While specific research on this compound as a privileged scaffold is not extensively documented, its constituent parts—the indole ring and the 2-carboxylate group—are well-established as key components of many bioactive compounds. The 5-ethyl group provides a lipophilic substituent that can enhance binding to hydrophobic pockets within a target protein.
Future research will likely focus on further exploring the potential of the this compound scaffold by:
Systematic derivatization: Creating a comprehensive library of analogues with diverse substituents at various positions of the indole ring.
Screening against a wide range of targets: Testing these analogues against a diverse panel of biological targets to identify new activities.
Elucidating the SAR: For any identified activities, a detailed SAR study will be necessary to understand the structural requirements for potency and selectivity.
By leveraging the inherent "privileged" nature of the indole scaffold, this compound can serve as a versatile platform for the discovery and development of the next generation of indole-based therapeutics.
Q & A
Q. What are the standard synthetic routes for Ethyl 5-ethyl-1H-indole-2-carboxylate?
this compound is typically synthesized via Friedel-Crafts acylation or alkylation of the indole core. A common approach involves:
- Acylation : Reacting ethyl 5-chloro-1H-indole-2-carboxylate with acyl chlorides (e.g., acetyl chloride) in anhydrous 1,2-dichloroethane using AlCl₃ as a catalyst under argon .
- Alkylation : Reducing acylated intermediates with triethylsilane (Et₃SiH) to introduce alkyl groups at the 3-position of the indole ring .
- NH Protection : For further functionalization, the indole NH can be protected with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) . Purification often employs Combiflash chromatography (0–40% ethyl acetate in hexane) .
Q. How is the crystal structure of this compound determined?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:
- Data collection on a diffractometer, followed by structure solution via direct methods (SHELXS/SHELXD) .
- Refinement with SHELXL, accounting for twinning or high-resolution data if applicable .
- Validation using tools like PLATON to check for disorders or missed symmetry .
Q. What safety protocols are essential when handling this compound?
- Respiratory Protection : Use P95 or P1 filters (US/EU standards) in well-ventilated areas .
- Skin Protection : Wear nitrile gloves and lab coats to prevent dermal exposure .
- Waste Management : Avoid drainage disposal; use approved chemical waste containers .
Advanced Research Questions
Q. How can substituents be introduced at the 3-position of this compound for SAR studies?
- Electrophilic Substitution : Use Vilsmeier-Haack formylation to add formyl groups, enabling condensation with amines or thiazoles (e.g., 2-aminothiazol-4(5H)-one) under reflux in acetic acid .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids can introduce aryl/heteroaryl groups at the 5-position .
- Reductive Amination : React ketone intermediates with primary amines and NaBH₃CN to generate secondary amines .
Q. How to resolve discrepancies in NMR data during structural elucidation of derivatives?
- Spectral Assignments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, in 5-chloro-3-ethyl derivatives, cross-peaks between H-4 and H-6 confirm regiochemistry .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to verify assignments .
- Dynamic Effects : Account for rotamers or tautomers (e.g., keto-enol equilibria) that may split signals .
Q. What methodologies optimize reaction yields for this compound derivatives?
- Solvent Screening : Test polar aprotic solvents (DMF, DCE) for acylation; non-polar solvents (hexane) improve alkylation selectivity .
- Catalyst Loading : Optimize AlCl₃ stoichiometry (1–1.2 eq.) to balance reactivity and side reactions .
- Temperature Control : Reflux (80–100°C) for acylation vs. room temperature for Boc protection .
Data Contradiction Analysis
Q. How to address conflicting melting points or spectral data in literature?
- Purity Assessment : Verify compound purity via HPLC (>95%) and elemental analysis (C, H, N) .
- Polymorphism Screening : Perform XRPD to identify crystalline forms affecting melting points .
- Batch Variability : Compare synthetic routes (e.g., Boc protection vs. direct alkylation) to isolate source discrepancies .
Q. Why do computational models disagree with experimental viscosity data in solvent studies?
- Parameterization : Validate force fields (e.g., OPLS-AA) against experimental density/αP values for ethyl acetate analogs .
- H-Bonding Effects : Include dimerization equilibria (e.g., 2A/2B dimers) in molecular dynamics simulations to improve accuracy .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
